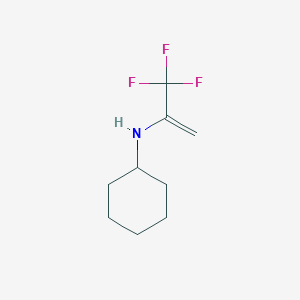

N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine

Description

N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine is a fluorinated cyclohexanamine derivative characterized by a trifluoropropenyl group attached to the cyclohexylamine core. The trifluoropropenyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

CAS No. |

921193-81-9 |

|---|---|

Molecular Formula |

C9H14F3N |

Molecular Weight |

193.21 g/mol |

IUPAC Name |

N-(3,3,3-trifluoroprop-1-en-2-yl)cyclohexanamine |

InChI |

InChI=1S/C9H14F3N/c1-7(9(10,11)12)13-8-5-3-2-4-6-8/h8,13H,1-6H2 |

InChI Key |

DKYVNNZLKNYPQS-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(F)(F)F)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with a trifluoropropenyl precursor. One common method includes the use of 3,3,3-trifluoroprop-1-en-2-yl chloride as the starting material, which undergoes nucleophilic substitution with cyclohexanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the trifluoropropenyl group, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine serves as a building block in the synthesis of complex organic molecules. Its unique trifluoropropenyl group allows for the creation of fluorinated derivatives that exhibit distinct chemical behaviors compared to non-fluorinated counterparts. This property is particularly valuable in the development of new materials and specialty chemicals.

Biology

In biological research, this compound is investigated for its potential bioactive properties . Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties , including:

- Anti-inflammatory Effects : Initial studies indicate potential use as an anti-inflammatory agent.

- Analgesic Properties : Investigated for pain relief applications.

- Antimicrobial Activity : Early findings suggest effectiveness against certain bacterial strains.

- Anticancer Potential : Exhibits cytotoxic effects on various cancer cell lines .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The results indicated potential pathways through which the compound induces apoptosis in cancer cells.

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial activity revealed that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacterial strains. The compound's mechanism was attributed to disruption of bacterial cell membranes.

Mechanism of Action

The mechanism of action of N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

The table below compares spectroscopic and physical properties:

Key Observations:

- Fluorine Effects: The trifluoropropenyl group in the target compound would produce distinct ¹⁹F NMR signals (likely -60 to -70 ppm) and deshielded ¹³C NMR peaks due to fluorine’s electronegativity .

- Boiling Points: Fluorinated compounds (e.g., ) generally exhibit higher boiling points than non-fluorinated analogs, as seen in the distillation temperatures (~120°C for methoxymethoxy analogs vs. ~65°C for methoxy derivatives) .

Biological Activity

N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine is a fluorinated organic compound that has gained attention for its potential biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C₈H₁₄F₃N

- CAS Number : 1803582-16-2

- Molecular Weight : 195.20 g/mol

The trifluoropropene moiety in this compound enhances its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity to these targets, influencing cellular processes such as enzyme inhibition and receptor modulation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Anticancer Activity : It may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Data Table: Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Enzyme Inhibition | DHODH (Dihydroorotate dehydrogenase) | |

| Antimicrobial | E. coli, S. aureus | |

| Cytotoxicity | HeLa and MCF-7 cell lines |

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of DHODH by this compound, researchers found that the compound significantly reduced the activity of DHODH in vitro. This enzyme is essential for pyrimidine synthesis, which is critical for DNA and RNA production. The inhibition led to decreased proliferation of leukemia cells, suggesting a therapeutic avenue for treating hematological malignancies .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of the compound against various pathogens. The results indicated that it displayed notable activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) suggesting its potential as a lead compound for developing new antibiotics.

Case Study 3: Anticancer Potential

In vitro tests on HeLa and MCF-7 cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.